6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C12H9N5O3S and its molecular weight is 303.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Catalyst Applications
Research into pyranopyrimidine derivatives, which share a core structure similar to the compound , reveals their broader synthetic applications and bioavailability significance. The development of these scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine, involves various synthetic pathways utilizing hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. This highlights the compound's potential utility in catalyzing reactions for developing lead molecules in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Design
In medicinal chemistry, pyrazolo[3,4-d]pyrimidine derivatives are recognized for their significant biological activities. These compounds structurally resemble purines, which has spurred investigations into their therapeutic significance, covering areas such as anticancer, CNS agents, anti-infectious, and anti-inflammatory drugs. The structure-activity relationship (SAR) studies of these derivatives have been a focus, with many lead compounds derived for various disease targets, indicating room for further exploitation in drug development (Cherukupalli et al., 2017).
Antioxidant Activity
The study of antioxidants is crucial across several fields, including medicine. Analytical methods for determining antioxidant activity have evolved, with tests like ORAC, HORAC, and DPPH being applied to assess the antioxidant capacity of complex samples, including those containing pyrazolo[3,4-d]pyrimidine derivatives. These methods, based on chemical reactions and spectrophotometry, underline the potential of these compounds in antioxidant analysis and the determination of antioxidant capacity (Munteanu & Apetrei, 2021).
Antimicrobial and Anticancer Applications
Pyrazoline derivatives, including those fused with pyrimidine rings, have demonstrated a broad spectrum of pharmacological properties, particularly as antimicrobial and anticancer agents. The synthesis of pyrazoline and pyrimidine derivatives, utilizing various strategies to enhance biological activity, showcases the versatility and potential of these compounds in developing new therapeutic agents with improved efficacy and specificity (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Future Directions
The compound and its analogs have shown promising antiviral activity against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV) . The molecular target of these compounds is yet to be elucidated . These compounds represent new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens .
Properties
IUPAC Name |
6-[(4-nitrophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S/c18-11-9-5-13-16-10(9)14-12(15-11)21-6-7-1-3-8(4-2-7)17(19)20/h1-5H,6H2,(H2,13,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOMXDRPMXLQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=NN3)C(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.